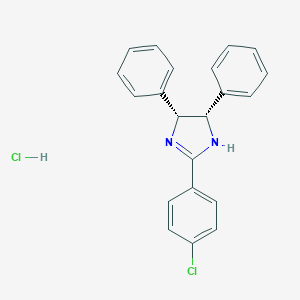

2-(4-Chlorophenyl)-4,5-diphenyl-2-imidazoline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Chlorophenyl)-4,5-diphenyl-2-imidazoline hydrochloride (clonidine hydrochloride) is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and anxiety disorders. It acts as an agonist of the alpha-2 adrenergic receptor, which regulates the release of norepinephrine, a neurotransmitter that affects blood pressure, heart rate, and attention.

Mécanisme D'action

Clonidine hydrochloride acts as an agonist of the alpha-2 adrenergic receptor, which is located in the presynaptic membrane of noradrenergic neurons. By binding to this receptor, clonidine inhibits the release of norepinephrine, which reduces sympathetic nervous system activity and lowers blood pressure. In addition, clonidine can also bind to other receptors, such as imidazoline receptors and opioid receptors, which may contribute to its therapeutic effects.

Biochemical and Physiological Effects:

Clonidine hydrochloride has a wide range of biochemical and physiological effects, including:

- Decreased sympathetic nervous system activity

- Lowered blood pressure

- Reduced heart rate

- Increased parasympathetic nervous system activity

- Sedation and drowsiness

- Analgesia (pain relief)

- Anxiolysis (anxiety reduction)

- Antidepressant effects

- Attenuation of opioid withdrawal symptoms

Avantages Et Limitations Des Expériences En Laboratoire

Clonidine hydrochloride has several advantages and limitations for lab experiments. Some of the advantages include:

- High potency and selectivity for alpha-2 adrenergic receptors

- Availability of specific antagonists and radioligands for receptor binding studies

- Well-established pharmacokinetics and pharmacodynamics in humans and animals

- Extensive clinical and preclinical data on its safety and efficacy

Some of the limitations include:

- Non-specific effects on other receptor systems

- Sedative and hypotensive effects that may interfere with behavioral and physiological measurements

- Limited brain penetration and distribution, which may restrict its use in neuropharmacological studies

- Lack of data on its long-term effects and potential toxicity in humans and animals

Orientations Futures

Clonidine hydrochloride has several potential future directions for research, including:

- Development of novel alpha-2 adrenergic receptor agonists and antagonists with improved selectivity and efficacy

- Investigation of the role of alpha-2 adrenergic receptors in the regulation of autonomic and emotional functions

- Evaluation of the therapeutic potential of clonidine and other alpha-2 adrenergic receptor ligands in the treatment of psychiatric disorders, such as depression, anxiety, and PTSD

- Exploration of the molecular mechanisms underlying the analgesic and anti-inflammatory effects of clonidine and its derivatives

- Development of new formulations and delivery systems for clonidine and other alpha-2 adrenergic receptor ligands to improve their pharmacokinetics and bioavailability.

Méthodes De Synthèse

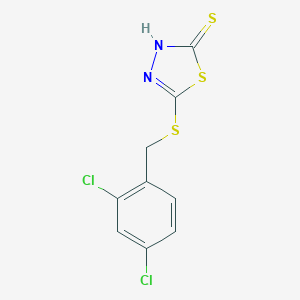

Clonidine hydrochloride can be synthesized from 2,6-dichlorobenzonitrile, benzaldehyde, and aniline. The reaction involves the formation of an imine intermediate, followed by reduction with sodium borohydride and quenching with hydrochloric acid. The final product is obtained as a white crystalline powder that is soluble in water and ethanol.

Applications De Recherche Scientifique

Clonidine hydrochloride has been extensively studied for its pharmacological effects on the central nervous system. It has been used as a research tool to investigate the role of alpha-2 adrenergic receptors in various physiological and pathological processes, including pain, anxiety, depression, and addiction.

Propriétés

Numéro CAS |

130186-26-4 |

|---|---|

Formule moléculaire |

C21H18Cl2N2 |

Poids moléculaire |

369.3 g/mol |

Nom IUPAC |

(4R,5S)-2-(4-chlorophenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazole;hydrochloride |

InChI |

InChI=1S/C21H17ClN2.ClH/c22-18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16;/h1-14,19-20H,(H,23,24);1H/t19-,20+; |

Clé InChI |

BRBLXQRJSVLYHU-AMDBCLDASA-N |

SMILES isomérique |

C1=CC=C(C=C1)[C@H]2[C@H](N=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4.Cl |

SMILES |

C1=CC=C(C=C1)C2C(N=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4.Cl |

SMILES canonique |

C1=CC=C(C=C1)C2C(N=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4.Cl |

Synonymes |

2-(4-chlorophenyl)-4,5-diphenyl-2-imidazoline hydrochloride TA 383 TA-383 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyloxazolo[4,5-d]pyrimidine](/img/structure/B144765.png)

![[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144771.png)